molecular formula C10H7BrN2O3 B12085079 5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole CAS No. 5301-03-1

5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole

Cat. No.: B12085079
CAS No.: 5301-03-1
M. Wt: 283.08 g/mol
InChI Key: XXBQYLWWZAASLO-UHFFFAOYSA-N
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Description

5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a nitrophenyl group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole typically involves the reaction of 3-(3-nitrophenyl)-isoxazole with a bromomethylating agent. One common method is the bromomethylation of 3-(3-nitrophenyl)-isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-(3-nitrophenyl)-isoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products would include derivatives with different functional groups replacing the bromomethyl group.

    Reduction: The major product would be 5-Aminomethyl-3-(3-nitrophenyl)-isoxazole.

    Oxidation: Products would depend on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromomethyl-3-(3-nitrophenyl)-isoxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Bromomethyl)butyl]-5-methyl-1,3,4-thiadiazole
  • 5-Bromo-N,4-dimethyl-2-nitroaniline
  • 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

5301-03-1

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-2-1-3-8(4-7)13(14)15/h1-5H,6H2

InChI Key

XXBQYLWWZAASLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CBr

Origin of Product

United States

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